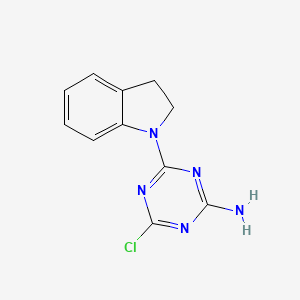

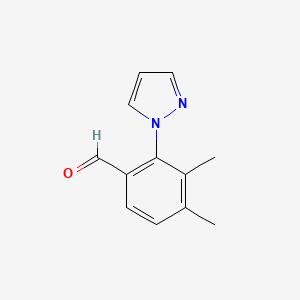

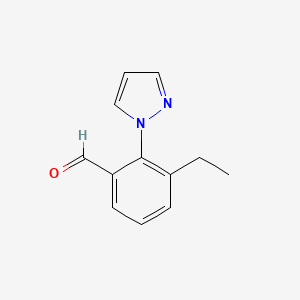

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Übersicht

Beschreibung

“3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

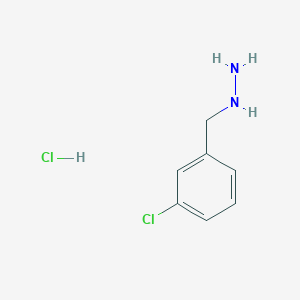

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazine with carbonyl compounds . In one study, a series of hydrazine-coupled pyrazoles were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .

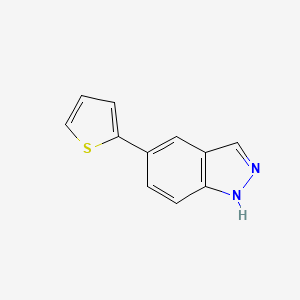

Molecular Structure Analysis

The molecular structure of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

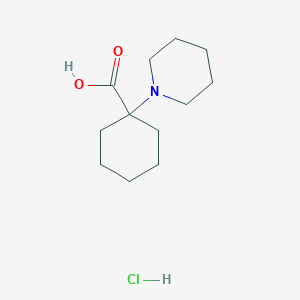

Pyrazole compounds, including “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde”, are known to participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with metal ions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” can be inferred from similar pyrazole compounds. For instance, pyrazole compounds are typically characterized by their aromaticity, nitrogen content, and reactivity .

Wissenschaftliche Forschungsanwendungen

Nitrification Inhibition in Agriculture

3,4-Dimethylpyrazole-based compounds: have been studied for their role as nitrification inhibitors in agriculture. These compounds, including 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA) , are known to reduce nitrous oxide emissions and maintain ammonium levels in soil for extended periods . Although the exact mode of action is not fully confirmed, these inhibitors are thought to target specific enzymes involved in the nitrification process, such as ammonia monooxygenase (AMO), without relying on their capacity as metal chelators .

Plant Growth Stimulation

Compounds with pyrazole rings have shown potential as plant growth stimulants. Synthesized compounds that combine pyrazole with other heterocyclic rings have undergone preliminary screening and demonstrated pronounced activity in promoting plant growth . These findings suggest that derivatives of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde could be prepared for deeper studies and field trials to evaluate their efficacy as growth stimulants .

Pesticidal Activities

Pyrazole derivatives are widely used in agriculture as pesticides. They include a range of fungicides, herbicides, acaricides, and insecticides. The structural versatility of pyrazole allows for the synthesis of new compounds with potential pesticidal properties. Studies have continued to explore pyrazole and pyridazine derivatives for new compounds with fungicidal, herbicidal, and insecticidal activities .

Medical Applications

The pyrazole scaffold is associated with a variety of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects . This broad spectrum of activities makes it a valuable target for the development of new therapeutic agents.

Antibacterial Agents

New series of compounds derived from pyrazole have been synthesized and evaluated for their antibacterial activity. These studies involve molecular docking and biological evaluation to assess the effectiveness of these compounds against various bacterial strains . The antibacterial properties of these derivatives make them candidates for further pharmaceutical development.

Enzyme Inhibition for Drug Discovery

Pyrazole derivatives have been tested for their ability to inhibit enzymes that are critical for bacterial survival, such as enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes are involved in fatty acid synthesis and folate metabolism, respectively. Inhibiting these enzymes can lead to the development of new antibacterial drugs .

Wirkmechanismus

While the exact mechanism of action of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is not fully understood, pyrazole-based compounds are known for their diverse pharmacological effects. For example, some pyrazole derivatives have been found to inhibit soil nitrification by chelating Cu2+ cations .

Zukünftige Richtungen

Future research on “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” and similar compounds could focus on further elucidating their mechanisms of action, exploring their potential applications in various fields such as medicine and agriculture, and developing safer and more efficient methods for their synthesis .

Eigenschaften

IUPAC Name |

3,4-dimethyl-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-5-11(8-15)12(10(9)2)14-7-3-6-13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSQYFPOHHSBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)N2C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)

![Methyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1452324.png)

![1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1452329.png)

![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)